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Compound of Interest

Compound Name: 1-(4-Ethylphenyl)ethanol

Cat. No.: B2532589 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for 1-(4-
Ethylphenyl)ethanol, a key organic compound with applications in various research and

development sectors. This document presents available spectroscopic data, outlines detailed

experimental protocols for data acquisition, and includes a logical workflow for spectroscopic

analysis.

Note on Data Availability: Extensive searches for experimentally obtained spectroscopic data

for 1-(4-Ethylphenyl)ethanol yielded incomplete results. Therefore, the Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data presented herein are for the closely

related analog, (S)-1-(4-Methylphenyl)ethanol. This compound differs only by the substitution of

a methyl group for the ethyl group on the phenyl ring and is expected to exhibit very similar

spectroscopic properties. The mass spectrometry data is presented as a predicted

fragmentation pattern based on the general behavior of secondary benzylic alcohols.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provided are for (S)-1-(4-Methylphenyl)ethanol and were obtained in

deuterated chloroform (CDCl₃) at 400 MHz and 100 MHz, respectively.
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Table 1: ¹H NMR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.26 d 2H 7.2 Ar-H

7.16 d 2H 7.6 Ar-H

4.85 q 1H 4.8 CH(OH)CH₃

2.35 s 3H - Ar-CH₃

1.91 s 1H - OH

1.48 d 3H 6.4 CH(OH)CH₃

Table 2: ¹³C NMR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

Chemical Shift (δ) ppm Assignment

142.9 Ar-C

137.2 Ar-C

129.2 Ar-CH

125.4 Ar-CH

70.3 CH(OH)CH₃

25.1 CH(OH)CH₃

21.1 Ar-CH₃

Infrared (IR) Spectroscopy
The IR data presented is for a thin film of (S)-1-(4-Methylphenyl)ethanol.

Table 3: IR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol
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Wavenumber (cm⁻¹) Intensity Assignment

3364 Strong, Broad O-H stretch

1514 Medium C=C aromatic stretch

1451 Medium C-H bend

1089 Strong C-O stretch

817 Strong
C-H out-of-plane bend (para-

disubstituted)

728 Medium C-H out-of-plane bend

Mass Spectrometry (MS)
Experimentally determined mass spectral data for 1-(4-Ethylphenyl)ethanol was not available

in the conducted searches. The following table presents a predicted fragmentation pattern

based on electron ionization (EI) of the parent molecule (C₁₀H₁₄O, Molecular Weight: 150.22

g/mol ) and the known fragmentation of secondary alcohols.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-(4-Ethylphenyl)ethanol
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m/z Predicted Fragment Ion Notes

150 [C₁₀H₁₄O]⁺ Molecular Ion (M⁺)

135 [M - CH₃]⁺

Loss of a methyl group from

the ethyl group or the ethanol

moiety.

132 [M - H₂O]⁺
Loss of water, common for

alcohols.

121 [M - C₂H₅]⁺
Loss of the ethyl group from

the phenyl ring.

107 [C₇H₇O]⁺ Benzylic cleavage.

105 [C₇H₅O]⁺ Further fragmentation.

91 [C₇H₇]⁺

Tropylium ion, common in

compounds with a benzyl

group.

43 [C₂H₃O]⁺ or [C₃H₇]⁺ Fragments from the side chain.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1-(4-Ethylphenyl)ethanol.

Materials:

1-(4-Ethylphenyl)ethanol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃)

NMR tube (5 mm diameter)

Pasteur pipette and bulb
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Small vial

Cotton or glass wool

Procedure:

Sample Preparation:

Weigh the appropriate amount of 1-(4-Ethylphenyl)ethanol into a clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample

completely.

Place a small plug of cotton or glass wool into a Pasteur pipette.

Filter the solution through the plugged pipette directly into a clean, dry NMR tube to

remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth according to the

spectrometer's gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Data Acquisition:

¹H NMR:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 90° pulse, spectral width of 12-16 ppm, acquisition time of 2-4

seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

¹³C NMR:

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 30-45° pulse, spectral width of 200-250 ppm, acquisition time of 1-2

seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio (may range from hundreds to thousands).

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for

¹H) or tetramethylsilane (TMS) if added (δ 0.00 ppm). For ¹³C, the CDCl₃ triplet is centered

at δ 77.16 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign

the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of liquid 1-(4-Ethylphenyl)ethanol.

Materials:

1-(4-Ethylphenyl)ethanol sample

FTIR spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pasteur pipette and bulb
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Solvent for cleaning (e.g., acetone or isopropanol)

Kimwipes

Procedure (Thin Film Method):

Sample Preparation:

Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent

and a Kimwipe, avoiding contact with water.

Using a Pasteur pipette, place one or two drops of the 1-(4-Ethylphenyl)ethanol sample

onto the center of one salt plate.

Carefully place the second salt plate on top, allowing the liquid to spread into a thin,

uniform film between the plates. Avoid trapping air bubbles.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands (peaks) in the spectrum.

Correlate the observed absorption bands with specific functional groups and bond

vibrations in the molecule.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b2532589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2532589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To obtain an electron ionization (EI) mass spectrum of 1-(4-Ethylphenyl)ethanol.

Materials:

1-(4-Ethylphenyl)ethanol sample

Gas chromatograph-mass spectrometer (GC-MS) system

Microsyringe

Solvent for sample dilution (e.g., dichloromethane or methanol)

Procedure:

Sample Preparation:

Prepare a dilute solution of 1-(4-Ethylphenyl)ethanol in a volatile solvent (e.g., 1 mg/mL

in dichloromethane).

Instrument Setup:

Set up the GC with an appropriate column (e.g., a non-polar capillary column) and

temperature program to ensure good separation and peak shape.

Set the MS to operate in electron ionization (EI) mode.

Typical EI source parameters: electron energy of 70 eV, ion source temperature of 200-

250 °C.

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

The sample will be vaporized, separated by the GC, and introduced into the MS ion

source.

The mass spectrometer will record the mass spectra of the eluting components.
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Data Processing:

Identify the peak in the total ion chromatogram (TIC) corresponding to 1-(4-
Ethylphenyl)ethanol.

Extract the mass spectrum for this peak.

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern by identifying the major fragment ions and their relative

abundances.

Propose fragmentation pathways to explain the observed fragment ions, which can help

confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

compound like 1-(4-Ethylphenyl)ethanol.
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Workflow for Spectroscopic Analysis of 1-(4-Ethylphenyl)ethanol
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Caption: Logical workflow for the spectroscopic analysis of 1-(4-Ethylphenyl)ethanol.

To cite this document: BenchChem. [Spectroscopic Data of 1-(4-Ethylphenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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